
N-(3-pyridinyl)-1-pyrrolidinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-pyridinyl)-1-pyrrolidinesulfonamide, also known as PPADS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a potent antagonist of purinergic receptors, which are involved in a variety of physiological processes, including neurotransmission, platelet aggregation, and immune response. In
科学的研究の応用
N-(3-pyridinyl)-1-pyrrolidinesulfonamide has been used extensively in scientific research as a tool to study the function of purinergic receptors. It has been shown to block the activity of P2X receptors, which are involved in ATP-mediated neurotransmission and pain sensation, as well as P2Y receptors, which are involved in platelet aggregation and immune response. N-(3-pyridinyl)-1-pyrrolidinesulfonamide has also been used to investigate the role of purinergic signaling in various physiological processes, including cardiovascular function, inflammation, and cancer.
作用機序
N-(3-pyridinyl)-1-pyrrolidinesulfonamide acts as a competitive antagonist of purinergic receptors by binding to the receptor site and preventing the binding of endogenous ligands such as ATP. This results in a decrease in the activity of the receptor and a reduction in downstream signaling pathways. The exact mechanism of action of N-(3-pyridinyl)-1-pyrrolidinesulfonamide is not fully understood, but it is thought to involve interactions with amino acid residues in the receptor binding site.
Biochemical and Physiological Effects:
N-(3-pyridinyl)-1-pyrrolidinesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific receptor and cell type being studied. In general, N-(3-pyridinyl)-1-pyrrolidinesulfonamide reduces the activity of purinergic receptors, which can result in decreased neurotransmission, platelet aggregation, and immune response. N-(3-pyridinyl)-1-pyrrolidinesulfonamide has also been shown to have anti-inflammatory effects, possibly by reducing the release of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of N-(3-pyridinyl)-1-pyrrolidinesulfonamide is its high potency and specificity for purinergic receptors, which allows for precise manipulation of receptor activity in vitro and in vivo. N-(3-pyridinyl)-1-pyrrolidinesulfonamide is also relatively stable and easy to synthesize, making it a useful tool for laboratory experiments. However, N-(3-pyridinyl)-1-pyrrolidinesulfonamide has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
将来の方向性
There are many potential future directions for research on N-(3-pyridinyl)-1-pyrrolidinesulfonamide and purinergic signaling. One area of interest is the development of more selective and potent purinergic receptor antagonists, which could have therapeutic applications in a variety of diseases. Another area of interest is the investigation of the role of purinergic signaling in cancer, where it has been shown to play a role in tumor growth and metastasis. Finally, research on the potential use of N-(3-pyridinyl)-1-pyrrolidinesulfonamide as a diagnostic tool for purinergic receptor dysfunction could have important clinical implications.
合成法
N-(3-pyridinyl)-1-pyrrolidinesulfonamide can be synthesized using a variety of methods, including the reaction of pyridine-3-carboxylic acid with pyrrolidine-1-sulfonamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), and the resulting product is purified using column chromatography or recrystallization.
特性
製品名 |
N-(3-pyridinyl)-1-pyrrolidinesulfonamide |
|---|---|
分子式 |
C9H13N3O2S |
分子量 |
227.29 g/mol |
IUPAC名 |
N-pyridin-3-ylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C9H13N3O2S/c13-15(14,12-6-1-2-7-12)11-9-4-3-5-10-8-9/h3-5,8,11H,1-2,6-7H2 |
InChIキー |
RYQWAUSOFPIOOW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2 |
正規SMILES |
C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



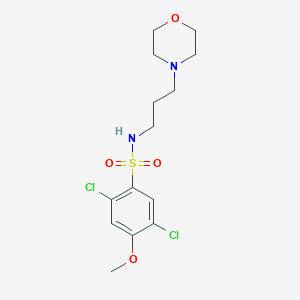

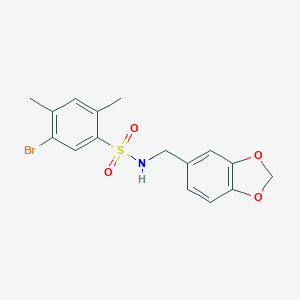

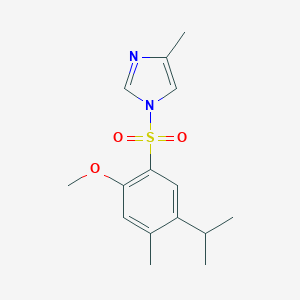
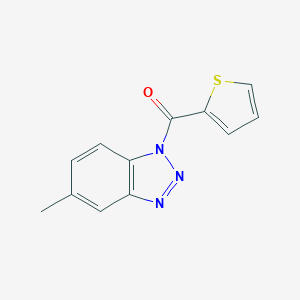
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
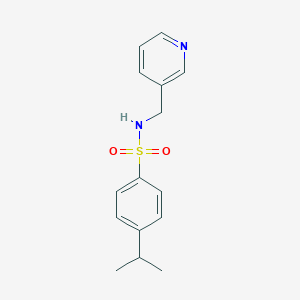
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)


![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)